molecular formula C9H10BrFN2O B8156818 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea

1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea

Cat. No.: B8156818
M. Wt: 261.09 g/mol
InChI Key: JYFTYBNFSXBILR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea is an organic compound characterized by the presence of bromine, fluorine, and a urea moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-5-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-methoxy-5-fluorophenyl derivatives can be formed.

    Oxidation Products: Oxidation can yield phenolic or quinone derivatives.

    Reduction Products: Reduction can lead to the formation of corresponding amines.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    3-Bromo-5-fluoroaniline: A precursor in the synthesis of 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea.

    3-Bromo-5-fluorophenol: Another related compound with similar structural features.

    3-Bromo-5-fluoroanisole: A compound with a methoxy group instead of a urea moiety.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a urea moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFTYBNFSXBILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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